molecular formula C9H5IO2 B6164210 3-ethynyl-5-iodobenzoic acid CAS No. 2307590-62-9

3-ethynyl-5-iodobenzoic acid

Cat. No.: B6164210
CAS No.: 2307590-62-9
M. Wt: 272
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Description

3-ethynyl-5-iodobenzoic acid is an organic compound with the molecular formula C9H5IO2. It is a derivative of benzoic acid, characterized by the presence of an ethynyl group at the third position and an iodine atom at the fifth position on the benzene ring. This compound is of interest in various fields of research due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethynyl-5-iodobenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzoic acid derivative, such as 3-iodobenzoic acid.

    Deprotection: If a protected ethynyl group is used, deprotection is carried out to yield the final product, this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-ethynyl-5-iodobenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions, such as Sonogashira coupling.

    Copper Co-catalysts: Often used alongside palladium catalysts in coupling reactions.

    Nucleophiles: Employed in substitution reactions to replace the iodine atom.

Major Products Formed

    Substituted Benzoic Acids: Products formed through substitution reactions.

    Coupled Products: Complex molecules formed through coupling reactions with other aromatic or aliphatic compounds.

Scientific Research Applications

3-ethynyl-5-iodobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-ethynyl-5-iodobenzoic acid depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the iodine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to different molecular targets .

Comparison with Similar Compounds

Similar Compounds

    3-ethynylbenzoic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    5-iodobenzoic acid: Lacks the ethynyl group, limiting its use in coupling reactions.

    3-ethynyl-4-iodobenzoic acid: Similar structure but with the iodine atom at the fourth position, which can affect its reactivity and applications.

Uniqueness

3-ethynyl-5-iodobenzoic acid is unique due to the presence of both the ethynyl and iodine groups on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industry .

Properties

CAS No.

2307590-62-9

Molecular Formula

C9H5IO2

Molecular Weight

272

Purity

95

Origin of Product

United States

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